

# Rogaratinib: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Rogaratinib (BAY 1163877) is a potent and highly selective, orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] By targeting FGFRs 1, 2, 3, and 4, rogaratinib disrupts downstream signaling pathways, notably the RAS-RAF-MEK-ERK cascade, which are critical for cell proliferation, survival, and angiogenesis.[3][4] This targeted mechanism of action has positioned rogaratinib as a promising therapeutic agent in cancers characterized by FGFR pathway dysregulation, such as FGFR gene amplification, mutations, or mRNA overexpression.[3][5] This technical guide provides a comprehensive overview of rogaratinib's chemical structure, physicochemical properties, mechanism of action, and key preclinical data, including detailed experimental methodologies and data presented in a structured format for ease of reference.

## **Chemical Structure and Physicochemical Properties**

**Rogaratinib** is a complex heterocyclic molecule with the systematic IUPAC name 4-((4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][3][6][7]triazin-7-yl)methyl)piperazin-2-one.[7] Its structure is characterized by a pyrrolotriazine core linked to a benzothiophene moiety and a piperazinone group.

Table 1: Chemical and Physical Properties of Rogaratinib



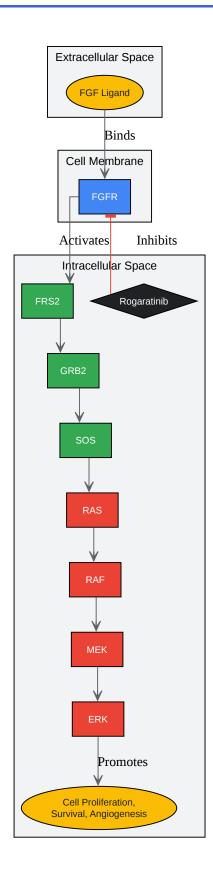
Property	Value	Source(s)
Molecular Formula	C23H26N6O3S	[3][6][7]
Molecular Weight	466.56 g/mol	[3][8][9]
CAS Number	1443530-05-9	[3][6][8]
Appearance	White to light yellow solid	[3]
Solubility	Soluble in DMSO (5.5-16 mg/mL); Insoluble in water and ethanol	[8][9][10]
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years.	[3][9]

## **Mechanism of Action and Signaling Pathway**

**Rogaratinib** functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket within the kinase domain of FGFRs 1-4.[1][4] This occupation prevents the phosphorylation and subsequent activation of the receptor, thereby blocking the initiation of downstream signaling cascades. The primary pathway inhibited by **rogaratinib** is the FGFR/ERK pathway, which plays a crucial role in tumor cell proliferation and survival.[3][4]

The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins such as FRS2, which in turn recruit other signaling molecules, leading to the activation of the RAS-MAPK and PI3K-AKT pathways. By inhibiting the initial autophosphorylation step, **rogaratinib** effectively abrogates these downstream signals.





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Caption: FGFR Signaling Pathway and Rogaratinib Inhibition.



## **Biological Activity and In Vitro Efficacy**

**Rogaratinib** demonstrates high potency and selectivity for the FGFR family in various in vitro assays.

Table 2: In Vitro Inhibitory Activity of Rogaratinib

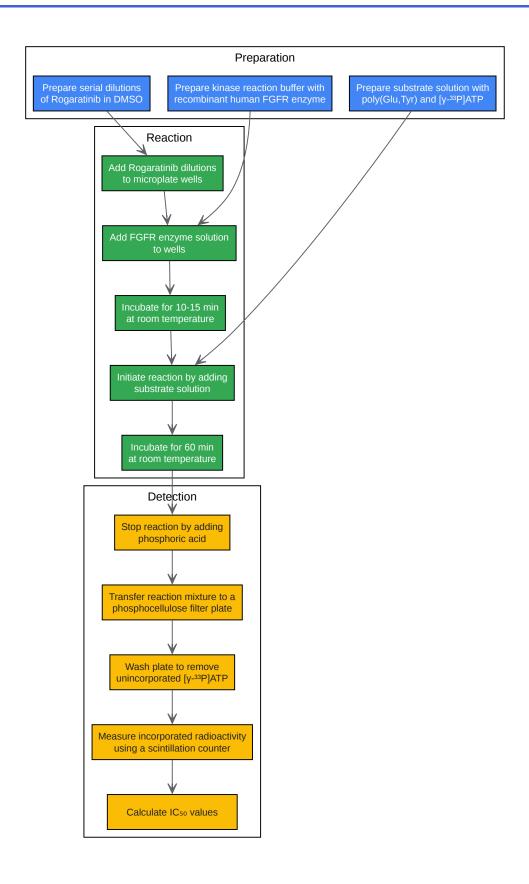
Assay Type	Target	IC <sub>50</sub> (nM)	Kd (nM)	Source(s)
Radiometric Kinase Assay	FGFR1	1.8	1.6	[3]
FGFR2	<1	5.0	[3]	
FGFR3	9.2	7.8	[3]	_
FGFR4	1.2	7.6	[3]	_
Cellular Assay (HUVEC)	FGF2-stimulated growth	16	-	[3]
VEGF-A- stimulated growth	453	-	[3]	

The anti-proliferative effects of **rogaratinib** have been evaluated in a broad panel of cancer cell lines. A strong correlation was observed between FGFR mRNA expression levels and sensitivity to the drug, with cell lines exhibiting higher FGFR expression generally showing lower IC<sub>50</sub> values.[3] For instance, in FGFR-addicted cell lines from lung, breast, colon, and bladder cancers, IC<sub>50</sub> values ranged from 27 nM to over 30 μM.[3]

# Experimental Protocols Radiometric Kinase Assay

This protocol outlines a representative method for determining the in vitro kinase inhibitory activity of **rogaratinib**.





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**Caption:** Workflow for a Radiometric Kinase Inhibition Assay.



#### Methodology:

- Compound Preparation: Serially dilute Rogaratinib in 100% DMSO.
- Enzyme and Substrate Preparation: Prepare a reaction buffer containing recombinant human FGFR enzyme. Prepare a substrate solution containing a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)) and [y-33P]ATP.
- Reaction Incubation: Add the diluted Rogaratinib and the FGFR enzyme solution to a 96well plate and incubate to allow for compound binding.
- Reaction Initiation: Start the kinase reaction by adding the substrate solution. Incubate at room temperature to allow for substrate phosphorylation.
- Reaction Termination and Detection: Stop the reaction by adding an acid (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate to remove unincorporated [y-33P]ATP.
- Data Analysis: Measure the radioactivity of the captured substrate using a scintillation counter. The IC<sub>50</sub> value is calculated by plotting the percent inhibition against the log concentration of **Rogaratinib**.

## **Cell Proliferation Assay (CellTiter-Glo®)**

This protocol describes a method to assess the anti-proliferative effects of **rogaratinib** on cancer cell lines.

#### Methodology:

- Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **Rogaratinib** (typically from low nM to high  $\mu$ M) or DMSO as a vehicle control.
- Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).



- Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
- Data Analysis: Measure the luminescence using a plate reader. The IC<sub>50</sub> values are determined by plotting the percentage of cell viability against the log concentration of Rogaratinib.[3]

## **Western Blot Analysis**

This protocol details the investigation of **rogaratinib**'s effect on FGFR and ERK phosphorylation.

#### Methodology:

- Cell Treatment and Lysis: Treat cultured cancer cells with various concentrations of Rogaratinib for a specified time. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.
- Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

## **Pharmacokinetics and Metabolism**



Preclinical studies in rats and dogs have shown that **rogaratinib** has low blood clearance.[8] In a phase 1 clinical study, **rogaratinib** was rapidly absorbed after oral administration and exhibited an average plasma half-life of 12.7 hours.[8] In vitro studies have indicated that the metabolism of **rogaratinib** is primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9.[1]

## **Clinical Development and Safety Profile**

**Rogaratinib** has been evaluated in several clinical trials for various advanced cancers.[3][5] [11] The recommended phase 2 dose has been established in some studies as 600 mg or 800 mg administered orally twice daily.[6][11][12] Common treatment-related adverse events observed in clinical trials include diarrhea, hyperphosphatemia, and fatigue.[6][11][12]

## Conclusion

Rogaratinib is a potent and selective pan-FGFR inhibitor with a well-defined mechanism of action. Its ability to inhibit FGFR signaling and subsequent downstream pathways, particularly the ERK pathway, translates into significant anti-proliferative activity in preclinical models of cancers with FGFR pathway activation. The strong correlation between FGFR mRNA overexpression and sensitivity to rogaratinib underscores the potential of this biomarker for patient selection. With a manageable safety profile and demonstrated clinical activity, rogaratinib represents a promising targeted therapy for patients with FGFR-driven malignancies. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in various cancer types.

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## Foundational & Exploratory





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